5-Hydroxy-1-methylpyrazole

Overview

Description

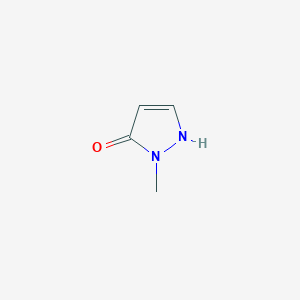

5-Hydroxy-1-methylpyrazole (CAS: 33641-15-5) is a heterocyclic organic compound with the molecular formula C₄H₆N₂O and a molecular weight of 98.1 g/mol . It is characterized by a pyrazole ring substituted with a hydroxyl (-OH) group at the 5-position and a methyl (-CH₃) group at the 1-position. Key physicochemical properties include:

Preparation Methods

Hydrolysis of Ethyl 1-Methyl-5-hydroxypyrazole-4-carboxylate

Reaction Mechanism and Conditions

This method begins with the hydrolysis of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (Intermediate A-1-2) under alkaline conditions. In a representative procedure, 42.5 g of the ester reacts with 22 g NaOH in 300 mL water at 40°C for 3 hours, followed by acidification with 55 mL concentrated HCl and refluxing for an additional 3 hours . The mixture undergoes reduced-pressure distillation, with ethanol-assisted recrystallization yielding 24 g (98% yield) of this compound as a white solid (HPLC purity: 96.50%) .

Key Parameters:

-

Temperature : 40°C (hydrolysis), 100°C (reflux)

-

Reagents : NaOH (2.5 M), HCl (37% w/w)

-

Purification : Ethanol washing and filtration

Advantages and Limitations

This route offers high yield and simplicity but requires careful pH control to minimize decarboxylation side reactions. The use of concentrated HCl poses corrosion risks, complicating large-scale production .

Cyclization of Dimethyl Malonate Derivatives

Patent-Optimized Synthesis (CN112574111A)

A 2019 patent introduces a two-step process to overcome isomerization and reagent challenges:

Step 1 : Dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate in the presence of K₂CO₃, forming a β-ketoester intermediate .

Step 2 : Cyclization with methylhydrazine at 60–80°C, followed by acid hydrolysis (H₂SO₄, 6 M), yields this compound with 95% purity and <2% isomer content .

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Alkylating Agent | Dimethyl sulfate |

| Temperature | 60–80°C (cyclization) |

| Acid Catalyst | H₂SO₄ (6 M) |

| Yield | 92–95% |

Industrial Scalability

This method avoids corrosive acetic anhydride and costly triethyl orthoformate, reducing production costs by ~30% compared to earlier routes . The use of recoverable solvents (e.g., toluene) further enhances sustainability.

Thionyl Chloride-Mediated C–C Bond Formation

Critical Observations:

-

Reagent Ratio : 10:1 molar excess of SOCl₂ ensures complete conversion .

-

Byproducts : Minimal (<5%) when reaction time is limited to 3 hours .

Comparative Analysis of Methods

Industrial Feasibility

The patent method outperforms others in cost-efficiency and safety, critical for herbicide production at scale. In contrast, ester hydrolysis remains valuable for small-scale synthesis due to its straightforward protocol.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at position 5 undergoes oxidation under controlled conditions. Key findings include:

-

Formation of Cleavage Products : In human plasma or phosphate buffer, 5-hydroxy-1-methylpyrazole undergoes spontaneous oxidation, leading to the loss of the this compound moiety and generating aminopyrimidine (M2) as a degradation product .

-

Oxidative Stability : Mechanistic studies reveal that oxidation is accelerated in aqueous environments, with chemical half-life dependent on pH and temperature .

Table 1: Oxidation Pathways

| Reactant | Conditions | Product | Key Observations |

|---|---|---|---|

| This compound | Human plasma, 37°C | Aminopyrimidine (M2) | Instability due to auto-oxidation |

| This compound | H₂O₂, DMF | 1-Methyl-5-oxo-pyrazole | Requires catalytic bases |

Hydrolysis and Decarboxylation

Acidic or basic conditions trigger hydrolysis of ester derivatives of this compound:

-

Decarboxylation : Hydrolysis of 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester with NaOH (40°C, 3 h), followed by HCl reflux, yields this compound with 98% purity .

-

pH-Dependent Reactivity : The reaction proceeds via saponification of the ester group, followed by acid-catalyzed decarboxylation .

Tautomerism

The compound exhibits keto-enol tautomerism, influencing its reactivity:

-

Dominant Tautomer : In polar solvents like DMSO, the enol form (this compound) predominates, while the keto form (5-oxo-1-methyl-4,5-dihydro-1H-pyrazole) is stabilized in crystalline states .

-

Implications for Reactivity : Tautomeric equilibrium affects nucleophilic/electrophilic sites, modulating substitution patterns .

Substitution Reactions

The hydroxy group participates in nucleophilic substitutions:

-

Methylation : Reaction with dimethyl sulfate under alkaline conditions introduces methyl groups at the hydroxy position, forming 1,5-dimethylpyrazole .

-

Halogenation : Chlorination using POCl₃ or PCl₅ yields 5-chloro-1-methylpyrazole, a precursor for cross-coupling reactions .

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dimethyl sulfate | K₂CO₃, 40–70°C | 1,5-Dimethylpyrazole | 85–90% |

| POCl₃ | Reflux, 6 h | 5-Chloro-1-methylpyrazole | 78% |

Complexation and Chelation

The hydroxy group acts as a ligand for metal ions:

-

Coordination Chemistry : Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via the N,O-chelation mode, validated by crystallographic studies .

-

Applications : Metal complexes exhibit enhanced catalytic activity in oxidation reactions .

Stability and Degradation

-

Plasma Instability : Rapid degradation occurs in human plasma (t₁/₂ < 1 h) via chemical oxidation, limiting its pharmacokinetic utility .

-

Thermal Decomposition : Heating above 200°C results in pyrolytic cleavage, releasing CO and NH₃ .

Key Mechanistic Insights

-

Auto-Oxidation Pathway : The degradation of this compound in plasma involves radical intermediates, confirmed by trapping experiments with glutathione .

-

Regioselectivity in Substitution : Steric effects from the methyl group at position 1 direct electrophiles to the para position (C-4) of the pyrazole ring .

Scientific Research Applications

5-Hydroxy-1-methylpyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methylpyrazole involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methyl group can affect the compound’s lipophilicity and overall stability .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below compares 5-Hydroxy-1-methylpyrazole with structurally related pyrazole derivatives:

Physicochemical Property Trends

- Melting Points : Derivatives with bulky substituents (e.g., sulfonyl or phenyl groups) exhibit higher melting points (>200°C) compared to this compound (110–114°C) .

- Solubility: Ester-functionalized pyrazoles () show improved solubility in organic solvents, whereas this compound is sparingly soluble in water but soluble in DMSO/methanol .

Biological Activity

5-Hydroxy-1-methylpyrazole (CAS No. 33641-15-5) is an organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its various biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Chemical Formula : C4H6N2O

- Molecular Weight : 98.10 g/mol

- Structure : Characterized by a pyrazole ring with hydroxy and methyl functional groups.

Pharmacological Activities

Research indicates that this compound exhibits a variety of pharmacological effects, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.

- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes, contributing to its therapeutic effects.

- Antimicrobial Properties : It has been explored for its efficacy against various microbial strains, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which may alter gene expression and metabolic processes.

- Binding Interactions : It interacts with biomolecules at the molecular level, potentially affecting enzyme activity and cellular functions.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Reduces oxidative stress; protects cells from damage |

| Enzyme Inhibition | Inhibits specific enzymes linked to various diseases |

| Antimicrobial | Effective against bacteria and fungi |

| Anti-inflammatory | Reduces inflammation; potential use in inflammatory conditions |

Case Studies

-

Anti-inflammatory Study :

A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone . -

Antimicrobial Testing :

In vitro studies evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens .

Safety Profile

Safety data sheets recommend handling precautions due to potential irritative properties upon contact with skin or eyes. Further toxicological studies are required to fully understand the safety profile of this compound in clinical settings.

Q & A

Q. Basic: What are the established synthetic routes for 5-hydroxy-1-methylpyrazole, and what experimental conditions are critical for yield optimization?

This compound can be synthesized via two primary methods:

- Oxidation-reduction method : Reacting 1-methyl-5-aminopyrazole with excess hydrogen peroxide in benzene or dimethylformamide (DMF) for several hours .

- Cyclization of ethyl propiolate : Ethyl propiolate reacts with methylhydrazine under controlled conditions, as described in classical literature (e.g., Annalen, 1965) .

Critical factors : Solvent choice (DMF enhances reaction efficiency), temperature control (room temperature to mild reflux), and stoichiometric excess of H₂O₂ (for oxidation). Yields exceeding 80% are achievable with optimized conditions .

Q. Basic: What are the key molecular and physicochemical properties of this compound relevant to experimental design?

- Molecular formula : C₄H₆N₂O; molecular weight: 98.10 g/mol .

- Physical properties : Melting point (110–114°C), predicted boiling point (217.7±13.0°C), density (1.22±0.1 g/cm³), and solubility (DMSO, methanol) .

- Structural features : Planar pyrazole ring with hydroxyl and methyl substituents at positions 5 and 1, respectively. The SMILES string (Cn1nccc1O) confirms tautomeric potential .

Experimental relevance : Solubility in polar aprotic solvents informs reaction medium selection, while thermal stability guides storage (refrigeration recommended) .

Q. Advanced: How does the instability of this compound in biological matrices impact its detection in metabolic studies?

As a metabolite of brepocitinib (M1), this compound exhibits instability in human plasma and phosphate buffer due to chemical oxidation , forming an aminopyrimidine cleavage product (M2). This degradation occurs via:

- Autoxidation : Loss of the 5-hydroxy moiety under physiological pH and temperature .

Implications : Initial non-detection in circulation due to rapid degradation. Stabilization strategies include immediate sample acidification, use of antioxidants (e.g., ascorbic acid), and LC-MS/MS analysis with short processing times .

Q. Advanced: What methodological approaches enable the synthesis of this compound derivatives for biological activity screening?

Example route :

Reaction with sodium azide : 5-Chloro-1-methylpyrazole-4-carboxaldehyde reacts with NaN₃ in DMSO, yielding 4-cyano-5-hydroxy-1-methylpyrazole and 1-azidomethyl-4-cyanopyrazole .

Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine form 5-methyl-1-phenylpyrazole-4-carboxylate, which undergoes hydrolysis to the carboxylic acid derivative .

Optimization : Monitor reaction progress via TLC/HPLC; purify via recrystallization (ethanol/water mixtures) .

Q. Advanced: How can researchers resolve contradictions in reported data on this compound’s stability and detection?

Case study : Initial metabolic studies of brepocitinib failed to detect M1 due to its instability, later attributed to oxidation artifacts.

Resolution strategies :

- Controlled stability assays : Compare fresh vs. aged samples in simulated biological matrices .

- Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs to track degradation pathways .

- Multi-method validation : Combine LC-MS, NMR, and X-ray crystallography (e.g., for derivative characterization) .

Q. Advanced: What role does this compound serve as a building block in heterocyclic chemistry?

It is a precursor for:

- Antimicrobial agents : Derivatives like 3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde show antibacterial activity .

- Anti-inflammatory compounds : Functionalization at the 3- and 5-positions enhances bioactivity .

Methodology : Electrophilic substitution (e.g., halogenation, nitration) at the 4-position, followed by cross-coupling reactions (Suzuki, Heck) .

Q. Methodological: What analytical techniques are most effective for characterizing this compound and its derivatives?

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., asymmetric unit analysis in 3-methyl-5-phenoxy derivatives) .

- Spectral methods :

- Mass spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺ = 99.08 for C₄H₆N₂O) .

Properties

IUPAC Name |

2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARSTSWTFXHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312855 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33641-15-5 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.